BenchChemオンラインストアへようこそ!

[2-(Carbamoylamino)phenoxy]acetic acid

Evidence gap Procurement risk Screening negative

[2-(Carbamoylamino)phenoxy]acetic acid (CAS 5416-09-1, molecular formula C₉H₁₀Nâ‚‚Oâ‚„) is an ortho-substituted phenoxyacetic acid derivative bearing a ureido (–NH–CO–NHâ‚‚) moiety on the phenyl ring. Also designated NSC 11341 by the National Cancer Institute's Developmental Therapeutics Program (DTP), the compound has been archived in screening libraries but lacks publicly disclosed quantitative bioactivity data from those screens.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 5416-09-1
Cat. No. B13767101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Carbamoylamino)phenoxy]acetic acid
CAS5416-09-1
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)N)OCC(=O)O
InChIInChI=1S/C9H10N2O4/c10-9(14)11-6-3-1-2-4-7(6)15-5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)
InChIKeyJVSMDKVHVOOZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [2-(Carbamoylamino)phenoxy]acetic acid (CAS 5416-09-1): Chemical Identity and Baseline Characterization


[2-(Carbamoylamino)phenoxy]acetic acid (CAS 5416-09-1, molecular formula C₉H₁₀Nâ‚‚Oâ‚„) is an ortho-substituted phenoxyacetic acid derivative bearing a ureido (–NH–CO–NHâ‚‚) moiety on the phenyl ring [1]. Also designated NSC 11341 by the National Cancer Institute's Developmental Therapeutics Program (DTP), the compound has been archived in screening libraries but lacks publicly disclosed quantitative bioactivity data from those screens [2]. It is structurally classified as (o-ureidophenoxy)acetic acid and is offered by specialty chemical suppliers as a research-grade building block . Critically, the absence of published potency, selectivity, or in vivo efficacy data for this specific compound means that procurement decisions must rely on structural rationale, chemical-property differentiation from close analogs, and fitness for intended derivatization or assay purposes rather than on demonstrated biological performance.

Why [2-(Carbamoylamino)phenoxy]acetic acid Cannot Be Replaced by Salicylamide O-Acetic Acid or Common Phenoxyacetic Acid Derivatives


Substituting [2-(Carbamoylamino)phenoxy]acetic acid with the structurally adjacent salicylamide O-acetic acid (2-(2-carbamoylphenoxy)acetic acid, CAS 25395-22-6) or broader (2-arylcarbamoyl-phenoxy)acetic acid aldose-reductase inhibitors introduces a fundamental pharmacophore mismatch. The target compound presents a ureido hydrogen-bond donor/acceptor array (–NH–CO–NHâ‚‚) at the ortho position, whereas salicylamide O-acetic acid carries a carbamoyl group (–CO–NHâ‚‚) directly attached to the aromatic ring [1]. This difference alters hydrogen-bonding geometry, electronic distribution, and conformational flexibility, which in turn affects binding-pocket compatibility. Experimental X-ray crystallography using (2-carbamoyl-phenoxy)acetic acid derivatives with human aldose reductase (PDB entries 4PUU, 4PUW) shows that the specificity pocket opens only when an appropriate substituent is appended to the 2-carbamoyl-phenoxy scaffold [2]. Because the ureido spacer in the target compound shifts the hydrogen-bonding motif by one atom, it cannot be assumed—absent confirmatory co-crystal or ICâ‚…â‚€ data—to engage the same biological targets or to act as a functionally equivalent reagent in medicinal chemistry or agrochemical programs. Generic substitution therefore risks invalid structure-activity relationship (SAR) conclusions and wasted screening resources.

Quantitative Evidence Guide: Differentiation of [2-(Carbamoylamino)phenoxy]acetic acid from Analogs


No Public Quantitative Bioactivity Data Exist for Head-to-Head Comparison—a Critical Evidence Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, the NCI DTP repository, and patent literature yielded no ICâ‚…â‚€, Káµ¢, K_d, ECâ‚…â‚€, GIâ‚…â‚€, or in vivo efficacy data for [2-(Carbamoylamino)phenoxy]acetic acid (CAS 5416-09-1) against any defined molecular target, cell line, or organism [1]. This contrasts with the structurally distinct (2-arylcarbamoyl-phenoxy)acetic acid series, for which aldose reductase ICâ‚…â‚€ values as low as 30 nM have been reported (e.g., 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid; selectivity ratio of ~1,100-fold over aldehyde reductase) [2]. The absence of data means no quantitative potency, selectivity, or safety margin can be claimed for CAS 5416-09-1. Users must consider this compound as a screening-grade intermediate or a negative-control candidate rather than as a characterized bioactive entity.

Evidence gap Procurement risk Screening negative

Predicted Physicochemical Property Differentiation: Hydrogen-Bond Donor Count Versus Salicylamide O-Acetic Acid

Computed molecular descriptors provide a baseline for differentiating [2-(Carbamoylamino)phenoxy]acetic acid from its closest commercially available structural analog, salicylamide O-acetic acid (CAS 25395-22-6). PubChem's computed property set (PubChem release 2021.05.07) reports three hydrogen-bond donor (HBD) atoms for the target compound versus two HBD atoms for salicylamide O-acetic acid [1]. The additional HBD arises from the terminal –NHâ‚‚ of the ureido group. Higher HBD count correlates with reduced passive membrane permeability, as articulated in Lipinski's Rule of Five, and can alter solubility, logD, and protein-binding profiles [2]. This difference, while modest in magnitude, can produce measurable divergence in Caco-2 permeability, plasma protein binding, or CYP inhibition when the compounds are incorporated into larger pharmacophores.

Physicochemical properties Permeability prediction Drug-likeness

NCI DTP Repository Listing Without Published Screening Data: Implications for Compound Acquisition

[2-(Carbamoylamino)phenoxy]acetic acid is cataloged as NSC 11341 in the NCI Developmental Therapeutics Program Open Chemical Repository and linked to PubChem Substance data sourced from DTP/NCI [1]. The NCI DTP has historically screened over 60,000 compounds against the NCI-60 human tumor cell line panel, generating GIâ‚…â‚€, TGI, and LCâ‚…â‚€ endpoints [2]. However, no GIâ‚…â‚€, TGI, or LCâ‚…â‚€ values for NSC 11341 are publicly retrievable through DTP's standard search tools, and the compound is not annotated with bioactivity data in PubChem. This contrasts with other NSC-series compounds that display fully disclosed NCI-60 mean-graph profiles. Researchers acquiring this compound through the NCI repository or commercial vendors should be aware that its screening status is 'unreported' rather than 'inactive', and that the absence of data should be explicitly factored into experimental design and resource allocation.

NCI DTP screening library procurement source

Application Scenarios for [2-(Carbamoylamino)phenoxy]acetic acid Based on Available Evidence


Medicinal Chemistry Scaffold Derivatization Toward Aldose Reductase or β₃-Adrenoceptor Programs

The ortho-ureidophenoxyacetic acid core of CAS 5416-09-1 is a close structural relative of the (2-carbamoyl-phenoxy)acetic acid aldose reductase inhibitor pharmacophore, for which co-crystal structures with human aldose reductase (PDB 4PUU, 4PUW, 6TD8) confirm a ligand-induced specificity-pocket opening mechanism [1]. Moreover, patent literature generically claims ortho-, meta-, and para-ureido-substituted phenoxyacetic acids as possessing β₃-adrenoceptor stimulating activity with potential applications in metabolic disease [2]. Because the ureido group provides an additional hydrogen-bond donor relative to the carbamoyl series, synthesizing a focused library of [2-(Carbamoylamino)phenoxy]acetic acid amides or esters and profiling them against aldose reductase or β₃-adrenoceptor panels could yield SAR insights not accessible with the existing carbamoyl series. The compound's commercial availability from suppliers such as BOC Sciences facilitates rapid acquisition for parallel synthesis programs [3].

Negative Control or Counter-Screen Compound for Phenoxyacetic Acid-Based Bioassays

Because no potent bioactivity has been publicly reported for [2-(Carbamoylamino)phenoxy]acetic acid despite its inclusion in the NCI DTP repository as NSC 11341 [1], it is a rational candidate for use as a structurally matched negative control in assays evaluating (2-carbamoyl-phenoxy)acetic acid derivatives. The close molecular weight (210.19 g/mol) and topological polar surface area (102 Ų) to the active aldose reductase inhibitor series, coupled with the altered hydrogen-bonding motif, offers a means to distinguish target-specific binding from nonspecific phenolic-acid effects [2]. Procurement for this purpose is straightforward via multiple specialty chemical catalogs.

Building Block for Agrochemical Ureido-Phenoxyacetate Lead Discovery

Phenoxyacetic acid is a privileged scaffold in auxin-mimic herbicides such as 2,4-D, and urea-substituted phenoxy derivatives have been claimed in patent literature as plant growth regulators [1]. The target compound, with its ureido substituent at the ortho position, represents a distinct chemotype from the more common chlorinated or methylated phenoxyacetic acids. It can serve as a starting material for the synthesis of amide, ester, and thioester derivatives for screening in germination, root-elongation, or herbicidal-activity assays. Given that the compound is categorized under the EPA DSSTox database (DTXSID20279130), its environmental fate properties are indexed, supporting regulatory-compliant agrochemical research [2].

Authenticating Chemical Reference Standard for Analytical Method Development

The compound's well-defined molecular formula (C₉H₁₀N₂O₄), exact mass (210.06405680 Da), and computed InChIKey (JVSMDKVHVOOZFY-UHFFFAOYSA-N) as documented in PubChem [1] make it suitable as a reference standard for HPLC, LC-MS, or NMR method development aimed at detecting or quantifying phenoxyacetic acid metabolites in environmental, pharmaceutical, or forensic samples. Its distinct retention-time window relative to salicylamide O-acetic acid and other phenoxyacetic acid congeners supports chromatographic method specificity [2]. Purity specifications and certificates of analysis should be requested from the vendor at the time of procurement.

Quote Request

Request a Quote for [2-(Carbamoylamino)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.